2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)-
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Overview
Description
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with an ethyl group at the 1-position and a phenylmethyl group at the 3-position. Pyridinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as sodium ethoxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Pyridinone derivatives are explored for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptor proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 1-methyl-3-(phenylmethyl)-
- 2(1H)-Pyridinone, 1-ethyl-3-(methyl)-
- 2(1H)-Pyridinone, 1-ethyl-3-(phenyl)-
Uniqueness
Compared to similar compounds, 2(1H)-Pyridinone, 1-ethyl-3-(phenylmethyl)- exhibits unique properties due to the presence of both ethyl and phenylmethyl substituents. These groups influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.
Properties
CAS No. |
57690-48-9 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-benzyl-1-ethylpyridin-2-one |
InChI |
InChI=1S/C14H15NO/c1-2-15-10-6-9-13(14(15)16)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
MHUSNXHQJACWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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